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Compound of Interest

Compound Name: 5-Fluoro-2-methoxyphenol

Cat. No.: B1362261 Get Quote

5-Fluoro-2-methoxyphenol, also known as 5-fluoroguaiacol, is a substituted phenolic

compound of significant interest in the pharmaceutical and agrochemical industries. Its

structure, featuring a phenol backbone modified with an electron-withdrawing fluorine atom and

an electron-donating methoxy group, imparts a unique combination of reactivity, acidity, and

lipophilicity. These characteristics make it a valuable intermediate and building block in organic

synthesis. For researchers in drug development, understanding the precise physicochemical

properties of this molecule is not merely an academic exercise; it is a prerequisite for

successful process development, formulation, and quality control.

This guide provides a comprehensive analysis of the core physicochemical properties of 5-
Fluoro-2-methoxyphenol. It is structured to deliver not just data, but also the scientific context

and experimental methodologies required for its practical application. The protocols described

are designed as self-validating systems, ensuring that researchers can confidently reproduce

and verify these critical parameters.

Chemical Identity and Molecular Structure
Accurate identification is the foundation of all chemical research. 5-Fluoro-2-methoxyphenol
is registered and identified across major chemical databases, ensuring traceability and

regulatory compliance.
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Identifier Value Source

CAS Number 72955-97-6 [1]

Molecular Formula C₇H₇FO₂ [1]

Molecular Weight 142.13 g/mol [1]

IUPAC Name 5-fluoro-2-methoxyphenol [1]

Common Synonyms
2-Hydroxy-4-fluoroanisole, 5-

Fluoroguaiacol
[1][2]

InChI
InChI=1S/C7H7FO2/c1-10-7-

3-2-5(8)4-6(7)9/h2-4,9H,1H3
[1]

SMILES COC1=C(C=C(C=C1)F)O [1]

Core Physicochemical Properties
The physical state, thermal properties, and solubility of a compound dictate its handling,

reaction conditions, and formulation possibilities. A summary of these key properties is

presented below, followed by a deeper analysis.
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Property Value Comments Source

Physical State

White to off-white

solid; may appear as

a liquid

Reported as both solid

and liquid, suggesting

it is a low-melting solid

at or near room

temperature.

[3][4]

Boiling Point 223 °C
At atmospheric

pressure.
[2]

Density 1.224 g/cm³
Typically measured at

25 °C.

pKa 8.97 (Predicted)

The acidity of the

phenolic hydroxyl

group.

[2]

LogP 1.54 - 1.6 (Predicted)
Indicates moderate

lipophilicity.
[1][2][4]

Flash Point 111 °C [2]

Physical State and Thermal Properties: A Point of
Ambiguity
There is a discrepancy in supplier literature regarding the physical state of 5-Fluoro-2-
methoxyphenol, with some sources listing it as a solid and others as a liquid.[3][4] This

ambiguity typically arises for compounds with a melting point close to standard ambient

temperature (20-25 °C). The definitive method for characterizing this property is Differential

Scanning Calorimetry (DSC), which measures the heat flow associated with thermal transitions.

[5] The boiling point is consistently reported at 223 °C, indicating low volatility under standard

conditions.[2]

Acidity (pKa): The Influence of Substitution
The predicted pKa of 8.97 suggests that 5-Fluoro-2-methoxyphenol is a weak acid, a

characteristic feature of phenols.[2] Its acidity is modulated by the electronic effects of its

substituents. The methoxy group at the ortho position (-OCH₃) is electron-donating via
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resonance (+M effect) but electron-withdrawing via induction (-I effect). The fluorine atom at the

meta position relative to the hydroxyl group exerts a strong electron-withdrawing inductive

effect (-I). This -I effect stabilizes the corresponding phenoxide anion, making the compound

more acidic than unsubstituted phenol (pKa ≈ 9.98) and o-methoxyphenol (guaiacol, pKa ≈

9.98).[1] Accurate pKa determination is crucial for developing purification strategies (acid-base

extraction) and predicting its behavior in physiological environments.

Solubility and Partition Coefficient (LogP)
The compound is described as being soluble in organic solvents, which is consistent with its

aromatic structure.[3] The predicted octanol-water partition coefficient (LogP) of approximately

1.6 indicates that it is moderately lipophilic, favoring partitioning into organic phases over

aqueous ones.[1][4] This property is a critical determinant of a drug candidate's absorption,

distribution, metabolism, and excretion (ADME) profile. While predicted values are useful for

initial assessment, experimental determination provides the definitive data required for

quantitative structure-activity relationship (QSAR) studies and formulation development.

Spectroscopic Characterization Profile
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. While

public databases may lack complete spectra for this specific compound, its structure allows for

a reliable prediction of its key spectral features.

¹H NMR Spectroscopy (Proton NMR)
The proton NMR spectrum is expected to show distinct signals for the aromatic, hydroxyl, and

methoxy protons.[6][7]

Aromatic Protons (3H): Expected in the range of δ 6.5-7.5 ppm. The fluorine and oxygen

substituents will influence their precise chemical shifts and create complex splitting patterns

due to proton-proton (H-H) and proton-fluorine (H-F) coupling.

Phenolic Proton (1H, -OH): A broad singlet, typically in the range of δ 4-12 ppm.[8] Its

chemical shift is highly dependent on solvent, concentration, and temperature due to

hydrogen bonding.

Methoxy Protons (3H, -OCH₃): A sharp singlet expected around δ 3.8 ppm.[8]
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¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all seven unique carbon atoms in the

molecule.[9]

Aromatic Carbons (6C): Resonances will appear in the δ 110-160 ppm region. The carbons

directly bonded to the electronegative oxygen and fluorine atoms (C-F, C-OH, C-OCH₃) will

be the most deshielded (further downfield). The C-F bond will also result in a large one-bond

carbon-fluorine coupling constant (¹JCF).

Methoxy Carbon (1C, -OCH₃): A signal is expected around δ 56 ppm, a typical value for

aromatic methoxy groups.[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum reveals the presence of key functional groups through their characteristic

vibrational frequencies.

O-H Stretch (Phenolic): A strong, broad absorption band in the region of 3200-3600 cm⁻¹,

characteristic of a hydrogen-bonded hydroxyl group.

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹,

while the aliphatic C-H stretches of the methoxy group appear just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

C-O Stretch (Phenol & Ether): Strong bands in the 1200-1260 cm⁻¹ (aryl ether) and 1000-

1200 cm⁻¹ regions.

C-F Stretch: A strong band typically found in the 1000-1400 cm⁻¹ region.

Experimental Methodologies
To ensure scientific integrity, the physicochemical properties discussed must be verifiable

through robust experimental protocols. The following section details the standard operating

procedures for characterizing a compound like 5-Fluoro-2-methoxyphenol.
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Caption: Workflow for the comprehensive physicochemical characterization of a chemical

intermediate.

Protocol: Melting Point Determination via DSC
This protocol provides a precise measurement of the melting point (Tm) and assesses thermal

stability.[5][11]

Sample Preparation: Accurately weigh 2-5 mg of 5-Fluoro-2-methoxyphenol into a Tzero

aluminum DSC pan.

Encapsulation: Place the corresponding lid on the pan and hermetically seal it using a

sample press. This prevents any loss of material due to sublimation.

Reference Pan: Prepare an empty, hermetically sealed aluminum pan to serve as the

reference.

Instrument Setup: Place the sample and reference pans into the DSC autosampler tray or

manual cell.

Method Programming:

Equilibrate the sample at a temperature well below the expected melting point (e.g., 0 °C).
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Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above

the melt (e.g., 100 °C).

Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

Data Analysis: The melting point is determined as the onset temperature of the endothermic

melting peak in the resulting thermogram.[12] The area under the peak corresponds to the

enthalpy of fusion.

Protocol: Qualitative Solubility Determination
This method establishes a solubility profile in a range of common laboratory solvents.[13][14]

Solvent Selection: Prepare a panel of solvents, including water, methanol, ethanol, acetone,

ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO).

Sample Preparation: Add approximately 10 mg of the compound to a separate small, clear

vial for each solvent.

Solvent Addition: Add the first solvent dropwise (e.g., 0.1 mL increments) to the

corresponding vial.

Observation: After each addition, cap the vial and vortex vigorously for 30 seconds. Observe

for complete dissolution against a contrasting background.

Classification:

Soluble: Complete dissolution in < 1 mL of solvent.

Sparingly Soluble: Partial dissolution or requires > 1 mL of solvent.

Insoluble: No visible dissolution.

Causality: This tiered approach, starting with small solvent additions, allows for a semi-

quantitative assessment of solubility, which is critical for selecting appropriate solvents for

reaction, purification, and formulation.
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Protocol: pKa Determination via UV-Vis
Spectrophotometry
This method leverages the difference in the UV-Vis absorbance spectra between the

protonated phenol (ArOH) and the deprotonated phenoxide (ArO⁻) to determine the pKa.[15]

Stock Solution: Prepare a concentrated stock solution of 5-Fluoro-2-methoxyphenol in a

suitable organic solvent (e.g., methanol).

Buffer Preparation: Prepare a series of aqueous buffers with known pH values spanning the

expected pKa (e.g., from pH 7.5 to 10.5 in 0.5 pH unit increments).

Sample Preparation: For each buffer, prepare a sample by adding a small, constant aliquot

of the stock solution to a fixed volume of the buffer in a quartz cuvette. The final

concentration should be low enough to be within the linear range of the spectrophotometer.

Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.

Data Analysis: Identify the wavelength of maximum absorbance difference between the

acidic and basic forms. Plot the absorbance at this wavelength against the pH of the buffer.

The pKa is the pH value at the midpoint of the resulting sigmoidal curve.

Trustworthiness: This method is self-validating as the presence of a clear isosbestic point (a

wavelength where the absorbance does not change with pH) confirms a clean transition

between the two species (ArOH and ArO⁻).

Applications in Research and Development
5-Fluoro-2-methoxyphenol serves as a key starting material and intermediate in several

synthetic pathways.

Pharmaceutical Intermediates: It is an important building block in the synthesis of complex

active pharmaceutical ingredients (APIs).[16] Its defined structure allows for precise,

regioselective reactions to build more elaborate molecular frameworks.

Agrochemicals: Substituted phenols are a common motif in pesticides and herbicides. The

fluorine atom can enhance the biological activity and metabolic stability of the final product.
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[16]

Organic Synthesis: In a broader context, it is used in the synthesis of acetanilides and other

compounds featuring a methoxy group.

Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety.

Hazard Identification: 5-Fluoro-2-methoxyphenol is classified as a hazardous substance.

GHS classifications indicate it may be harmful if swallowed, cause severe skin burns, and

cause serious eye damage.[1]

Personal Protective Equipment (PPE): Always handle this compound within a chemical fume

hood. Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-

resistant gloves.

Handling: Avoid creating dust if in solid form. Avoid contact with skin, eyes, and clothing. Do

not ingest or inhale.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep

away from incompatible materials such as strong oxidizing agents and strong acids.[3]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 5-Fluoro-2-methoxyphenol | C7H7FO2 | CID 2774559 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 5-Fluoro-2-methoxyphenol｜lookchem [lookchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7703366.htm
https://www.benchchem.com/product/b1362261?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5-Fluoro-2-methoxyphenol
https://cymitquimica.com/cas/72955-97-6/
https://www.benchchem.com/product/b1362261?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/5-Fluoro-2-methoxyphenol
https://pubchem.ncbi.nlm.nih.gov/compound/5-Fluoro-2-methoxyphenol
https://www.lookchem.com/ProductWholeProperty_LCPL544886.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. CAS 72955-97-6: 5-Fluoro-2-methoxyphenol | CymitQuimica [cymitquimica.com]

4. chemscene.com [chemscene.com]

5. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

8. orgchemboulder.com [orgchemboulder.com]

9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

10. researchgate.net [researchgate.net]

11. engineering.purdue.edu [engineering.purdue.edu]

12. s4science.at [s4science.at]

13. researchgate.net [researchgate.net]

14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

15. Frontiers | An Experimental Validated Computational Method for pKa Determination of
Substituted 1,2-Dihydroxybenzenes [frontiersin.org]

16. 5-Fluoro-2-methoxyphenol | 72955-97-6 [chemicalbook.com]

To cite this document: BenchChem. [Introduction: Situating 5-Fluoro-2-methoxyphenol in
Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1362261#physicochemical-properties-of-5-fluoro-2-
methoxyphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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